![molecular formula C9H14N2 B14012435 N-[(E)-pyrrol-2-ylidenemethyl]butan-1-amine CAS No. 77934-44-2](/img/structure/B14012435.png)
N-[(E)-pyrrol-2-ylidenemethyl]butan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(E)-pyrrol-2-ylidenemethyl]butan-1-amine is an organic compound that features a pyrrole ring and a butylamine side chain. This compound is of interest due to its unique structure, which combines the properties of pyrrole and butylamine, making it a versatile molecule in various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[(E)-pyrrol-2-ylidenemethyl]butan-1-amine can be achieved through several methods. One common approach involves the Paal-Knorr pyrrole synthesis, where 2,5-dimethoxytetrahydrofuran reacts with butan-1-amine in the presence of a catalytic amount of iron (III) chloride under mild conditions . Another method includes the condensation of carboxylic acids with 2,4,4-trimethoxybutan-1-amine followed by acid-mediated cyclization to form the pyrrole ring .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods, optimized for higher yields and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
N-[(E)-pyrrol-2-ylidenemethyl]butan-1-amine undergoes various chemical reactions, including:
Oxidation: The pyrrole ring can be oxidized to form pyrrolinones.
Reduction: The compound can be reduced to form pyrrolidines.
Substitution: Electrophilic substitution reactions can occur at the pyrrole ring, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like alkyl halides and acyl chlorides are employed under acidic or basic conditions.
Major Products Formed
Oxidation: Pyrrolinones
Reduction: Pyrrolidines
Substitution: N-substituted pyrroles
Wissenschaftliche Forschungsanwendungen
N-[(E)-pyrrol-2-ylidenemethyl]butan-1-amine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical structure.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
Wirkmechanismus
The mechanism of action of N-[(E)-pyrrol-2-ylidenemethyl]butan-1-amine involves its interaction with specific molecular targets and pathways. The pyrrole ring can interact with biological macromolecules, influencing their function and activity. The butylamine side chain can enhance the compound’s solubility and bioavailability, facilitating its uptake and distribution within biological systems .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Butan-1-amine: A simple aliphatic amine with similar basicity but lacking the aromatic pyrrole ring.
Pyrrole: An aromatic heterocycle with similar reactivity but lacking the butylamine side chain.
N-substituted pyrroles: Compounds with various substituents on the pyrrole ring, offering different reactivity and properties.
Uniqueness
N-[(E)-pyrrol-2-ylidenemethyl]butan-1-amine is unique due to its combination of a pyrrole ring and a butylamine side chain, providing a balance of aromatic and aliphatic properties. This dual nature enhances its versatility in chemical reactions and broadens its range of applications in scientific research and industry.
Eigenschaften
CAS-Nummer |
77934-44-2 |
|---|---|
Molekularformel |
C9H14N2 |
Molekulargewicht |
150.22 g/mol |
IUPAC-Name |
N-butyl-1-(1H-pyrrol-2-yl)methanimine |
InChI |
InChI=1S/C9H14N2/c1-2-3-6-10-8-9-5-4-7-11-9/h4-5,7-8,11H,2-3,6H2,1H3 |
InChI-Schlüssel |
KGUFMFOWCRQLME-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCN=CC1=CC=CN1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


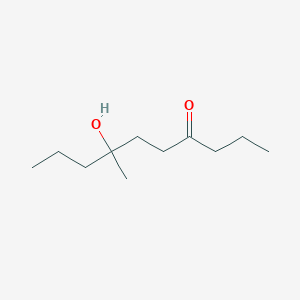
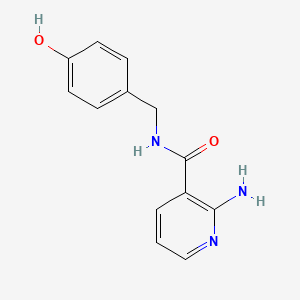

![1-Iodo-3,3-dimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B14012377.png)
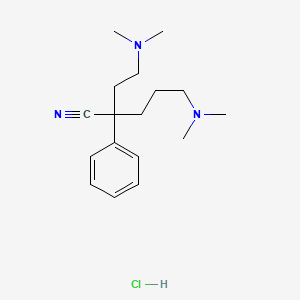
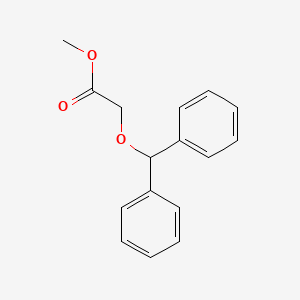
![1-(1-Bicyclo[1.1.1]pentanyl)-4-bromotriazole](/img/structure/B14012407.png)

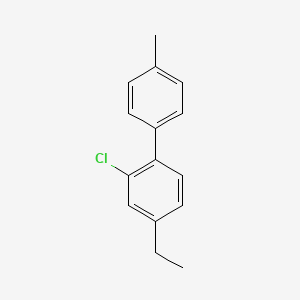
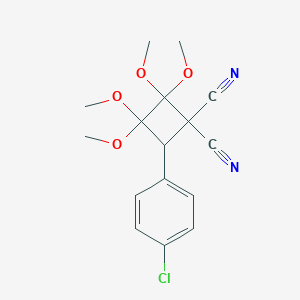

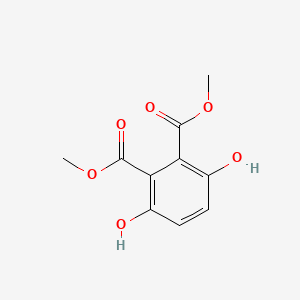
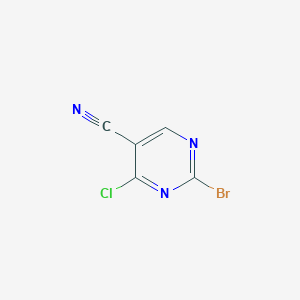
![Tert-butyl 1-methyl-3,8-diazabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B14012433.png)
